6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one
Description
6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a methyl group at position 6 and a piperidin-2-yl substituent at position 5 of the heteroaromatic ring. Pyridin-2(1H)-one scaffolds are prevalent in medicinal chemistry due to their structural similarity to nucleic acid bases and their ability to engage in hydrogen bonding, making them valuable in drug design .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-methyl-5-piperidin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-9(5-6-11(14)13-8)10-4-2-3-7-12-10/h5-6,10,12H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
QCDVIQFBZZSYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Key Research Findings and Implications
- Substituent Position Matters : Activity in pyridin-2(1H)-ones is highly sensitive to substituent placement. For example, 5-piperidinyl vs. 5-piperazine groups alter solubility and target engagement .
- Synthetic Flexibility: Multicomponent reactions enable rapid diversification of pyridin-2(1H)-ones, as seen in the synthesis of trifluoromethyl- and chromeno-pyridinones .
- Therapeutic Potential: The piperidinyl group in this compound positions it as a candidate for CNS-targeted therapies, leveraging its balance of lipophilicity and hydrogen-bonding capacity .
Biological Activity
6-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. The structure features a pyridine ring substituted with a piperidine moiety, which contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the structure have been linked to improved activity against MDA-MB-231 breast cancer cells, with IC50 values indicating enhanced potency .
- Enzyme Interaction : Interaction studies reveal that this compound can bind to specific molecular targets, modulating their functions. This includes effects on enzyme activities and receptor binding affinities.
Structure-Activity Relationship (SAR)
The unique substitution pattern on the pyridine ring and the presence of the piperidine moiety are critical for its biological activity. Research has demonstrated that modifications to these groups can significantly alter the compound's efficacy against various biological targets:
| Modification | Biological Activity | IC50 Value |
|---|---|---|
| Hydroxyl Group (-OH) | Enhanced antiproliferative activity | 0.069 μM |
| Methoxy Group (-OMe) | Increased solubility and activity | 9.0 mM |
| Dual Hydroxyl Substitution | Superior activity against cancer cell lines | 0.0046 μM |
These findings highlight the importance of functional groups in determining the biological efficacy of pyridine derivatives.
Case Studies
Several studies have explored the biological potential of this compound and its derivatives:
- Anticancer Studies : A study examining various pyridine derivatives found that modifications to the structure could lead to significant improvements in antiproliferative activity against multiple cancer cell lines, including HeLa and A549 .
- Inflammation Models : In vitro assays demonstrated that the compound could effectively inhibit pro-inflammatory cytokines, supporting its potential application in treating chronic inflammatory conditions.
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of the compound with various receptors, suggesting a mechanism by which it exerts its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
